Cas no 2012736-62-6 (1-(4-bromophenyl)-2-methylcyclohexan-1-ol)

1-(4-Bromophenyl)-2-methylcyclohexan-1-ol is a brominated cyclohexanol derivative characterized by its unique structural features, including a substituted phenyl ring and a methyl group on the cyclohexane backbone. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. Its bromine substituent enhances reactivity for cross-coupling reactions, while the hydroxyl group offers functionalization potential. The stereochemistry and substitution pattern influence its physicochemical properties, making it valuable for chiral synthesis and molecular design. High purity and consistent quality ensure reliable performance in research and industrial applications.
1-(4-bromophenyl)-2-methylcyclohexan-1-ol structure
2012736-62-6 structure
Product Name:1-(4-bromophenyl)-2-methylcyclohexan-1-ol
CAS No:2012736-62-6
MF:C13H17BrO
MW:269.177483320236
MDL:MFCD30477374
CID:5163139
PubChem ID:131251222
Update Time:2025-05-20

1-(4-bromophenyl)-2-methylcyclohexan-1-ol Chemical and Physical Properties

Names and Identifiers

    • Cyclohexanol, 1-(4-bromophenyl)-2-methyl-
    • 1-(4-bromophenyl)-2-methylcyclohexan-1-ol
    • MDL: MFCD30477374
    • Inchi: 1S/C13H17BrO/c1-10-4-2-3-9-13(10,15)11-5-7-12(14)8-6-11/h5-8,10,15H,2-4,9H2,1H3
    • InChI Key: FHOQYJIWJKHJRR-UHFFFAOYSA-N
    • SMILES: C1(C2=CC=C(Br)C=C2)(O)CCCCC1C

1-(4-bromophenyl)-2-methylcyclohexan-1-ol Pricemore >>

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Additional information on 1-(4-bromophenyl)-2-methylcyclohexan-1-ol

Introduction to 1-(4-bromophenyl)-2-methylcyclohexan-1-ol (CAS No. 2012736-62-6)

1-(4-bromophenyl)-2-methylcyclohexan-1-ol, identified by the Chemical Abstracts Service Number (CAS No.) 2012736-62-6, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This molecule, featuring a brominated phenyl ring and a substituted cyclohexanol backbone, has garnered attention due to its structural versatility and potential biological activities. The presence of both aromatic and aliphatic moieties makes it a valuable scaffold for designing novel therapeutic agents.

The bromophenyl moiety at the C1 position is particularly noteworthy, as halogenated aromatic compounds often exhibit enhanced binding affinity to biological targets. This feature is exploited in drug design to improve metabolic stability and bioavailability. The 2-methylcyclohexan-1-ol part contributes to the compound's lipophilicity, which is a critical parameter in determining its pharmacokinetic properties. Such structural elements are frequently incorporated into molecules aiming to modulate central nervous system (CNS) receptors, given their ability to cross the blood-brain barrier effectively.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 1-(4-bromophenyl)-2-methylcyclohexan-1-ol with high precision. Studies suggest that this compound may interact with a variety of enzymes and receptors, including those involved in neurodegenerative diseases. For instance, preliminary virtual screening has indicated potential interactions with monoamine oxidase (MAO) inhibitors, which are known for their therapeutic effects in conditions such as depression and Parkinson's disease.

The cyclohexanol group in the molecule provides a flexible rotatable bond, allowing for conformational changes that can optimize binding interactions. This adaptability is particularly useful in drug development, where subtle modifications can significantly alter pharmacological activity. The combination of the bromine atom's electrophilic nature and the cyclohexanol's chiral center offers multiple avenues for derivatization, enabling the synthesis of a diverse library of analogs.

In light of current research trends, 1-(4-bromophenyl)-2-methylcyclohexan-1-ol has been explored as a precursor in the synthesis of more complex pharmacophores. Its utility extends beyond simple modulation of receptor activity; it serves as a building block for exploring structure-activity relationships (SAR). Researchers are particularly interested in how variations at the phenyl ring and cyclohexanol positions influence biological outcomes. This has led to several novel derivatives being tested in preclinical models for their potential therapeutic applications.

The chemical synthesis of 1-(4-bromophenyl)-2-methylcyclohexan-1-ol involves multi-step organic transformations, including bromination of phenyl rings and functionalization of cyclohexane derivatives. Advances in synthetic methodologies have improved both yield and purity, making large-scale production feasible for research purposes. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to introduce the bromophenyl moiety efficiently.

From a medicinal chemistry perspective, the compound's scaffold is reminiscent of established drugs with demonstrated efficacy. By leveraging known pharmacological profiles, researchers aim to develop next-generation therapeutics with improved side-effect profiles or enhanced mechanisms of action. The bromine substituent, in particular, has been shown to enhance binding interactions through halogen bonding—a non-covalent interaction that plays a crucial role in drug-receptor recognition.

Exploring the biological activity of 1-(4-bromophenyl)-2-methylcyclohexan-1-ol has revealed intriguing possibilities. In vitro assays have hinted at potential effects on pathways relevant to inflammation and pain modulation. These findings align with broader trends in drug discovery, where targeting multiple pathways simultaneously can lead to more effective treatments. The compound's dual functionality—aromatic recognition by receptors coupled with aliphatic flexibility—makes it an attractive candidate for further investigation.

The role of chirality in pharmaceuticals cannot be overstated, and 1-(4-bromophenyl)-2-methylcyclohexan-1-ol exemplifies this importance. The presence of a stereocenter at the cyclohexanol carbon allows for the synthesis of enantiomers with potentially different biological activities. Such distinctions are critical in drug development, where one enantiomer may be therapeutically active while another could be inactive or even harmful. Chiral resolution techniques are being employed to isolate pure enantiomers for detailed pharmacological evaluation.

Future directions in studying 1-(4-bromophenyl)-2-methylcyclohexan-1-ol include exploring its role as an intermediate in larger synthetic schemes. Its structural features make it amenable to further functionalization, potentially leading to compounds with novel mechanisms of action or improved pharmacokinetic properties. Collaborative efforts between synthetic chemists and biologists will be essential in translating laboratory findings into tangible therapeutic benefits.

In conclusion, 1-(4-bromophenyl)-2-methylcyclohexan-1-ol (CAS No. 2012736-62-6) represents a promising entity in pharmaceutical research due to its versatile structure and potential biological relevance. Its incorporation into drug discovery pipelines holds promise for addressing unmet medical needs across various therapeutic areas. As our understanding of molecular interactions continues to evolve, compounds like this will undoubtedly play a pivotal role in shaping future treatments.

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